molecular formula C8H15N3O5 B1166124 (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) CAS No. 105267-88-7

(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT)

Cat. No.: B1166124
CAS No.: 105267-88-7
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Description

(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) is a synthetic analog of the parathyroid hormone, specifically designed for research purposes. This compound is a modified version of the first 34 amino acids of the rat parathyroid hormone, with substitutions at positions 8, 21, and 34. These modifications enhance its stability and biological activity, making it a valuable tool in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling.

    Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at methionine residues, which can be catalyzed by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can occur at disulfide bonds, using reducing agents such as dithiothreitol (DTT).

    Substitution: Amino acid substitutions can be introduced during synthesis to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Dithiothreitol (DTT), neutral pH.

    Substitution: Specific amino acid derivatives, coupling reagents like DIC and HOBt.

Major Products Formed:

    Oxidation: Oxidized methionine residues.

    Reduction: Reduced disulfide bonds.

    Substitution: Modified peptide sequences with altered biological activity.

Scientific Research Applications

(NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in calcium homeostasis and bone metabolism.

    Medicine: Explored as a potential therapeutic agent for osteoporosis and other bone-related disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by binding to the parathyroid hormone receptor (PTH1R) on target cells. This interaction activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased calcium levels in the blood. The modifications at positions 8, 21, and 34 enhance the peptide’s stability and receptor binding affinity, resulting in prolonged biological activity.

Comparison with Similar Compounds

    (NLE8,18,TYR34)-PTH (7-34) AMIDE (BOVINE): Another modified parathyroid hormone analog with different substitutions.

    (TYR0) HYPERCALCEMIA MALIGNANCY FACTOR (1-40): A related peptide with distinct biological functions.

Uniqueness: (NLE8,21,TYR34)-PTH (1-34) AMIDE (RAT) is unique due to its specific amino acid substitutions, which confer enhanced stability and activity compared to other parathyroid hormone analogs. This makes it particularly valuable for research and potential therapeutic applications.

Properties

CAS No.

105267-88-7

Molecular Formula

C8H15N3O5

Molecular Weight

0

Origin of Product

United States

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